molecular formula C20H19Br2P B1593032 (2-Bromoethyl)triphenylphosphonium bromide CAS No. 7301-93-1

(2-Bromoethyl)triphenylphosphonium bromide

Cat. No. B1593032
CAS RN: 7301-93-1
M. Wt: 450.1 g/mol
InChI Key: ZHLVWYZWQPNQDQ-UHFFFAOYSA-M
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Description

“(2-Bromoethyl)triphenylphosphonium bromide” is a chemical compound with the molecular formula C20H19Br2P . It is used as a pharmaceutical intermediate .


Molecular Structure Analysis

The molecular structure of “(2-Bromoethyl)triphenylphosphonium bromide” can be represented by the SMILES string [Br-].BrCCP+(C1=CC=CC=C1)C1=CC=CC=C1 . The InChI Key for this compound is ZHLVWYZWQPNQDQ-UHFFFAOYSA-M .


Physical And Chemical Properties Analysis

“(2-Bromoethyl)triphenylphosphonium bromide” is a solid substance that appears white to cream in color . It has a molecular weight of 450.15 g/mol . The compound is hygroscopic and should be stored away from moisture and oxidizing agents under dry inert gas .

Scientific Research Applications

  • Antitumor Properties :

    • A study conducted by Dubois, Lin, and Beisler (1978) explored the antitumor properties of isoindolylalkylphosphonium salts, including 2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyltriphenylphosphonium bromide. This compound exhibited significant activity against P-388 lymphocytic leukemia, suggesting its potential in cancer treatment (Dubois, Lin, & Beisler, 1978).
  • Synthetic Chemistry Applications :

    • Lin, Ran, Xu, and Qing (2016) utilized difluoromethyltriphenylphosphonium bromide under photoredox conditions for bromodifluoromethylation of alkenes. This innovative method indicates the compound's role in synthetic chemistry, particularly in the formation of bromodifluoromethylated products (Lin, Ran, Xu, & Qing, 2016).
    • Kraus and Guo (2008) reported the synthesis of 2-substituted indoles from 2-aminobenzyl phosphonium salts, including (2-aminobenzyl) triphenylphosphonium bromide, under microwave-assisted conditions. This method represents an efficient approach for synthesizing indoles, which are important in drug development (Kraus & Guo, 2008).
  • Organometallic Chemistry :

    • Seyferth and Fogel (1966) investigated the reaction of vinylic phosphonium, including (β-Bromoethyl)triphenylphosphonium bromide, with phenylithium. Their research contributes to the understanding of phosphinemethylene chemistry, which is relevant in organometallic synthesis and catalysis (Seyferth & Fogel, 1966).
  • Supramolecular Chemistry :

    • Rowan, Cantrill, and Stoddart (1999) achieved the template-directed syntheses of [2]rotaxanes using triphenylphosphonium stoppers, demonstrating the compound's utility in constructing complex molecular architectures (Rowan, Cantrill, & Stoddart, 1999).
  • Radioactive Waste Treatment :

    • Aldridge, Warwick, Evans, and Vines (2007) explored the use of tetraphenylphosphonium bromide, a related compound, for removing technetium from radioactive waste streams. This research highlights the potential utility of phosphonium salts in environmental and waste management applications (Aldridge, Warwick, Evans, & Vines, 2007)

Safety And Hazards

“(2-Bromoethyl)triphenylphosphonium bromide” can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid ingestion and inhalation .

properties

IUPAC Name

2-bromoethyl(triphenyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrP.BrH/c21-16-17-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15H,16-17H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHLVWYZWQPNQDQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CCBr)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Br2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30623408
Record name (2-Bromoethyl)(triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Bromoethyl)triphenylphosphonium bromide

CAS RN

7301-93-1
Record name Phosphonium, bromide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=264077
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2-Bromoethyl)(triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
M Gholizadeh, M Ebrahimpour, SF Hojati… - Arabian Journal of …, 2014 - Elsevier
… (EBTPP)ClCrO 3 was easily prepared by the addition of an aqueous solution of 2-bromoethyl triphenylphosphonium bromide to a solution of CrO 3 and HCl in water. …
Number of citations: 12 www.sciencedirect.com
F Levi-Schaffer, R Tarrab-Hazdai, H Meshulam… - International journal of …, 1984 - Elsevier
In this study we investigated the effects of a series of phosphonium salts and phosphoranes on the catalytic activity of acetylcholinesterase and on the viability of the various life stages …
Number of citations: 20 www.sciencedirect.com
KDW Roth, ZH Huang, N Sadagopan… - Mass spectrometry …, 1998 - Wiley Online Library
… For the N-terminal derivative, approximately one nmol of peptide was reacted with 2-bromoethyl-triphenylphosphonium bromide at pH 9 for 3 h at 37C, as shown in Scheme 5A. The …
J Cormarkovic-Dragovic - 2001 - search.proquest.com
… Vinyl triphenylphosphonium bromide [47] and 2-bromoethyl triphenylphosphonium bromide [24] have … 2-Bromoethyl triphenylphosphonium bromide derivatives produced charge-remote …
Number of citations: 2 search.proquest.com
R Lu - 1998 - search.proquest.com
… In CID-MS/MS spectra, 2-bromoethyl triphenylphosphonium bromide derivatives produced abundant charge-remote fragments arising from the derivatized terminus. But in the study of …
Number of citations: 0 search.proquest.com
Z Xue, H Zhao, J Liu, J Han, S Han - Chemical science, 2017 - pubs.rsc.org
Malfunctioning organelles are often difficult to probe with classical organelle-homing sensors owing to disruption of physiological organelle-probe affinity. We herein report the use of a …
Number of citations: 38 pubs.rsc.org
N Sadagopan - 1999 - search.proquest.com
… For the N-terminal derivative, approximately one nmol of peptide was reacted with 2-bromoethyl-triphenylphosphonium bromide at pH 9 for 3 hours at 37C, as shown in Figure 1.9A. …
Number of citations: 0 search.proquest.com
M Li, YL Chiang, CA Lyssiotis, MR Teater, JY Hong… - Cancer cell, 2019 - cell.com
Diffuse large B cell lymphomas (DLBCLs) are genetically heterogeneous and highly proliferative neoplasms derived from germinal center (GC) B cells. Here, we show that DLBCLs are …
Number of citations: 73 www.cell.com
PJ Kirsop - 2007 - search.proquest.com
Much has been done in the past to determine the nucleophilicity or electrophilicity of a wide range of radicals, but it does not appear that the philicity of the aryl radical has yet been …
Number of citations: 2 search.proquest.com
R Taakili - 2020 - theses.hal.science
Ce travail s'inscrit dans le cadre de la chimie des ligands carbonés neutres riches en électrons représentés d'une part par les carbènes N-hétérocycliques (C-sp2) et d'autre part par les …
Number of citations: 6 theses.hal.science

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